N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide
Descripción
The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide features a complex structure integrating multiple pharmacologically relevant moieties:
- Benzo[d][1,3]dioxol-5-yl (benzodioxole): A methylenedioxy-substituted benzene ring, commonly associated with enhanced metabolic stability and receptor binding in CNS-targeting agents .
- 4-Phenylpiperazine: A piperazine ring substituted with a phenyl group, frequently utilized in dopamine receptor ligands for its conformational flexibility and affinity .
- 4-Methoxybenzenesulfonamide: A sulfonamide group with a para-methoxy substituent, known for its role in enzyme inhibition (e.g., carbonic anhydrase) and antibacterial activity .
- Ethyl linker: Connects the benzodioxole and piperazine moieties, influencing spatial orientation and pharmacokinetic properties.
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-32-22-8-10-23(11-9-22)35(30,31)27-18-24(20-7-12-25-26(17-20)34-19-33-25)29-15-13-28(14-16-29)21-5-3-2-4-6-21/h2-12,17,24,27H,13-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGYFSNIPBEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzo[d][1,3]dioxole moiety, a piperazine ring, and a sulfonamide group. The molecular formula is with a molecular weight of approximately 544.5 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 544.5 g/mol |
| IUPAC Name | N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide |
| CAS Number | Not yet assigned |
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide exhibit significant anticancer activity. For instance, benzoxazepine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .
Antimicrobial Activity
In vitro studies have demonstrated that related compounds exhibit antimicrobial properties against certain bacterial pathogens. The mechanism is hypothesized to involve the disruption of bacterial cell membranes or inhibition of essential enzymes . The specific activity of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide in this regard remains to be fully elucidated.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .
- Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which could lead to neuropharmacological effects .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of related compounds:
- Study on Benzodiazepine Derivatives : Research indicated that modifications in the benzodiazepine structure can significantly enhance receptor affinity and biological activity, which may be applicable to our compound .
- Anticancer Studies : A study highlighted that benzoxazepine derivatives exhibited selective cytotoxicity against solid tumor cell lines, with varying effects on inflammatory cytokines like IL-6 and TNF-α depending on the cancer type .
- Antimicrobial Studies : Another investigation into similar sulfonamide derivatives found promising results against specific bacterial strains, although the overall antimicrobial efficacy was limited compared to traditional antibiotics .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Piperazine-Containing Analogues
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()
- Structural Differences : Replaces the benzodioxole group with a dichlorophenyl-piperazine and a pentanamide chain.
- This analogue demonstrates selective dopamine D3 receptor binding, suggesting the target compound may share CNS activity but with altered selectivity due to the benzodioxole and ethyl linker .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide ()
- Structural Differences : Incorporates a thiazole ring and cyclopropane carboxamide instead of the piperazine-sulfonamide system.
- This compound’s bioactivity (unreported in evidence) might diverge due to the absence of the sulfonamide moiety .
Sulfonamide-Containing Analogues
N-(4-Methoxyphenyl)benzenesulfonamide ()
- Structural Differences : Lacks the benzodioxole and piperazine moieties, focusing solely on the sulfonamide group.
- This highlights the target compound’s sulfonamide as a key functional group for bioactivity, possibly synergizing with the benzodioxole and piperazine .
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide ()
- Structural Differences: Substitutes the benzodioxole-piperazine system with a pyrimidinylamino group.
- Functional Impact : The pyrimidine ring introduces hydrogen-bonding capabilities, which may enhance kinase or enzyme targeting. The target compound’s benzodioxole-piperazine system likely prioritizes CNS receptor binding over kinase inhibition .
Key Observations :
- Piperazine derivatives generally exhibit CNS activity, while sulfonamides diversify applications into enzyme inhibition or antimicrobial roles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
